molecular formula C20H31NO3 B3091315 Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate CAS No. 1217646-75-7

Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate

Cat. No. B3091315
CAS RN: 1217646-75-7
M. Wt: 333.5 g/mol
InChI Key: NTFFOXBDBQOQIA-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate, commonly referred to as 2,4-TMP, is a compound that is used in a variety of scientific research applications. It is a small molecule that contains a phenoxy group, a pyrrolidine ring, and a carboxylate group. 2,4-TMP is a versatile compound that has been used in a variety of laboratory experiments, including biochemistry, pharmacology, and drug development.

Scientific Research Applications

Sorption and Environmental Behavior

Sorption of Phenoxy Herbicides : A review focusing on the sorption experiments of 2,4-D and other phenoxy herbicides highlights the influence of soil parameters such as pH, organic carbon content, and iron oxides on the sorption process. Soil organic matter and iron oxides are identified as significant sorbents for phenoxy herbicides, suggesting a complex interaction with environmental components (Werner, Garratt, & Pigott, 2012).

Aromatic Compounds in Nature and Agriculture

Hazelnut Aroma Signatures : Research on hazelnuts (Corylus avellana L.) elucidates the volatilome's role in phenotype expression, post-harvest practices, and quality deterioration. Key odorants identified include various pyrazines and aldehydes, which contribute to the characteristic aroma of raw and roasted hazelnuts. This study underscores the significance of aroma compounds in agricultural product quality and consumer preference (Squara et al., 2022).

Biopolymer Modification and Applications

Xylan Derivatives for Biopolymer Applications : The chemical modification of xylan into ethers and esters offers biopolymers with specific properties tailored by functional groups and substitution patterns. This research discusses the potential of xylan derivatives in drug delivery and as additives in paper production, highlighting the diverse applications of chemically modified biopolymers (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Chemosensors for Analyte Detection

Fluorescent Chemosensors Based on Diformylphenol : A review of 4-methyl-2,6-diformylphenol (DFP)-based chemosensors highlights their ability to detect various analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors are emphasized, indicating their potential in environmental monitoring and diagnostic applications (Roy, 2021).

properties

IUPAC Name

methyl (2S,4S)-4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3/c1-19(2,3)13-20(4,5)14-7-9-15(10-8-14)24-16-11-17(21-12-16)18(22)23-6/h7-10,16-17,21H,11-13H2,1-6H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFFOXBDBQOQIA-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2CC(NC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate

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